molecular formula C25H28ClN5O4S B2895160 Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114647-58-3

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2895160
CAS RN: 1114647-58-3
M. Wt: 530.04
InChI Key: AWZMUAHAXKCCCI-UHFFFAOYSA-N
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Description

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H28ClN5O4S and its molecular weight is 530.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis and characterization processes aiming at developing new chemical entities with potential biological activities. For instance, new quinazoline derivatives synthesized for antimicrobial studies demonstrated significant interactions with microbial organisms, indicating their potential as antimicrobial agents (Desai, Moradia, & Shihora, 2007). Similarly, the synthesis of quinazolinone and thiazolidinone hybrids highlighted their potential as antimicrobial agents, showcasing the diverse applications of such compounds in the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).

Photophysical Studies

The compound's derivatives have been used in studies focusing on photophysical properties, such as excited-state intramolecular charge transfer, which are crucial for understanding the behavior of such compounds under various conditions. For example, the study of norfloxacin and its derivatives, which share structural similarities with the compound , provided insights into the role of various substituents in the photophysical properties of quinoline derivatives, particularly in the context of intramolecular electron transfer mechanisms (Cuquerella, Miranda, & Bosca, 2006).

Development of Antimicrobial Agents

The structural framework of the compound has contributed to the development of novel antimicrobial agents. Research has shown that derivatives of such complex molecules, especially those incorporating quinazoline and thiazolidinone moieties, exhibit significant antimicrobial activity. This suggests that the compound and its derivatives could serve as key frameworks in the design and synthesis of new antimicrobial drugs, potentially addressing the growing concern of antibiotic resistance (Patel & Shaikh, 2011).

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially have multiple targets.

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists at receptor sites . The specific changes resulting from these interactions would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and cellular context.

Pharmacokinetics

It is known that the piperazine moiety is commonly found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives are known to have a wide range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects . Therefore, the effects of this compound could potentially span a wide range of molecular and cellular processes.

properties

CAS RN

1114647-58-3

Product Name

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C25H28ClN5O4S

Molecular Weight

530.04

IUPAC Name

methyl 3-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H28ClN5O4S/c1-35-24(34)17-5-6-20-21(15-17)28-25(36)31(23(20)33)9-7-22(32)27-8-10-29-11-13-30(14-12-29)19-4-2-3-18(26)16-19/h2-6,15-16H,7-14H2,1H3,(H,27,32)(H,28,36)

InChI Key

AWZMUAHAXKCCCI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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